2-Chloro-5-fluoropyrimidine

Catalog No.
S1484057
CAS No.
62802-42-0
M.F
C4H2ClFN2
M. Wt
132.52 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoropyrimidine

CAS Number

62802-42-0

Product Name

2-Chloro-5-fluoropyrimidine

IUPAC Name

2-chloro-5-fluoropyrimidine

Molecular Formula

C4H2ClFN2

Molecular Weight

132.52 g/mol

InChI

InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H

InChI Key

AGYUQBNABXVWMS-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)Cl)F

Synonyms

5-Fluoro-2-chloropyrimidine;

Canonical SMILES

C1=C(C=NC(=N1)Cl)F

Precursor for Functionalized Pyrimidines

One prominent application of 2-chloro-5-fluoropyrimidine is as a precursor for the synthesis of 5-fluoro-2-substituted pyrimidines. This substitution is achieved through nucleophilic aromatic substitution reactions, where various amines react with the chlorine atom at the 2nd position, replacing it with an amino group (-NH2). The presence of the fluorine atom at the 5th position enhances the reactivity of the molecule towards these reactions. []

These 5-fluoro-2-substituted pyrimidines serve as valuable building blocks for the development of various pharmaceutically relevant compounds. For instance, 5-fluoro-2-aminopyrimidines have been explored for their potential as antimicrobial agents. []

Intermediate in the Synthesis of Bioactive Molecules

2-Chloro-5-fluoropyrimidine can also act as an intermediate in the synthesis of more complex molecules with diverse biological activities. Here are two specific examples:

  • P2X7 Receptor Antagonists

    The compound 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is an intermediate in the synthesis of benzamide scaffolds exhibiting potent antagonistic activity against P2X7 receptors. These receptors play a crucial role in various inflammatory and neurodegenerative diseases, making this research area significant for drug discovery. []

  • JAK2 Kinase Inhibitors

    2-Chloro-5-fluoropyrimidine serves as a starting material for the synthesis of 5-fluoro-2-cyano pyrimidine, a key intermediate in the production of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. This compound demonstrates potent inhibitory activity against the JAK2 kinase, a protein implicated in various malignancies, highlighting its potential for cancer therapy development. []

2-Chloro-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClFN2C_4H_2ClFN_2. It features a pyrimidine ring, which is characterized by two nitrogen atoms in the six-membered aromatic structure. The compound is notable for its chlorine and fluorine substituents at the second and fifth positions, respectively. This configuration contributes to its unique reactivity and biological properties. Typically, it appears as a colorless to light yellow crystalline solid with a melting point ranging from 195 to 197 °C, and it is soluble in polar solvents such as dimethylformamide .

2-Chloro-5-fluoropyrimidine is primarily involved in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms. It can react with various nucleophiles, including amines, to form 5-fluoro-2-amino pyrimidines. This reaction pathway is significant for synthesizing biologically active compounds .

Additionally, it can participate in reactions with zinc cyanide in the presence of dimethylformamide, leading to further functionalization of the pyrimidine ring .

The compound exhibits notable biological activity, particularly as a precursor in the synthesis of anticancer agents. Its derivatives have been studied for their potential therapeutic effects against various types of cancer. The presence of fluorine enhances metabolic stability and bioavailability, making these compounds more effective in biological systems .

Furthermore, studies have indicated that 2-chloro-5-fluoropyrimidine derivatives can interact with specific biological targets, potentially inhibiting tumor growth or promoting apoptosis in cancer cells .

The synthesis of 2-chloro-5-fluoropyrimidine can be achieved through several methods:

  • Halogenation of Pyrimidines: Starting from 5-fluoropyrimidine, chlorination can be performed using chlorine gas or chlorinating agents.
  • Direct Fluorination: This method involves the introduction of fluorine into the pyrimidine ring followed by chlorination.
  • Large Scale Synthesis: A documented large-scale synthesis involves reacting 2-amino-5-fluoropyrimidine with phosphorus oxychloride .

These methods vary in efficiency and yield, depending on the specific conditions used.

2-Chloro-5-fluoropyrimidine serves as a versatile intermediate in organic synthesis. Its primary applications include:

  • Pharmaceutical Development: Used to synthesize various biologically active compounds, particularly those targeting cancer.
  • Material Science: Employed in developing new materials that require specific electronic properties due to its electron-deficient nature.
  • Agricultural Chemicals: Investigated for potential use in developing herbicides or fungicides due to its reactivity with nucleophiles .

Research has focused on understanding how 2-chloro-5-fluoropyrimidine interacts with biological systems. Interaction studies often examine its binding affinity to specific enzymes or receptors involved in cancer pathways. These studies reveal insights into how modifications to the pyrimidine structure can enhance or inhibit biological activity, guiding future drug design efforts .

Several compounds share structural similarities with 2-chloro-5-fluoropyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-chloro-5-fluoropyrimidineContains an amino group at position fourEnhanced solubility and reactivity
2-Chloro-4-fluoropyrimidineFluorine at position fourDifferent biological activity profile
5-FluorouracilA uracil derivative with fluorineEstablished anticancer agent
6-ChloropurineChlorinated purine compoundDifferent nucleobase properties

Each of these compounds exhibits unique properties that influence their reactivity and biological activity, making them valuable in various fields such as medicinal chemistry and agriculture.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-5-fluoropyrimidine

Dates

Modify: 2023-08-15

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